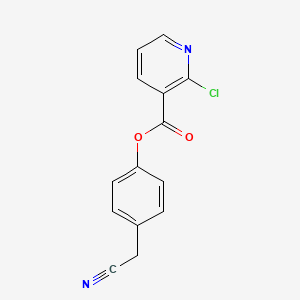

4-(Cyanomethyl)phenyl 2-chloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyanomethyl)phenyl] 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-13-12(2-1-9-17-13)14(18)19-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWLJJHFYIVPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379150 | |

| Record name | 4-(cyanomethyl)phenyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

219930-05-9 | |

| Record name | 4-(cyanomethyl)phenyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Therapeutic Landscape of Cyanomethyl Phenyl Nicotinates: A Technical Guide for Drug Discovery Professionals

Abstract

The nicotinate scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent "drug-like" properties and amenability to chemical modification have cemented its role in developing treatments for metabolic, inflammatory, and cardiovascular diseases.[1][2] This technical guide delves into the nascent yet promising field of cyanomethyl phenyl nicotinates, a class of compounds at the intersection of several biologically active pharmacophores. While direct research on this specific chemical entity is limited, this document synthesizes data from structurally related compounds to forecast potential therapeutic applications, propose mechanisms of action, and provide a roadmap for future research and development. By examining the biological activities of cyanomethyl-containing molecules and various phenyl nicotinate derivatives, we can construct a scientifically rigorous framework for exploring the therapeutic potential of this novel compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate at the forefront of medicinal chemistry.

Introduction: The Rationale for Investigating Cyanomethyl Phenyl Nicotinates

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This approach aims to leverage the favorable biological and physicochemical properties of each component to create novel therapeutics with enhanced efficacy, selectivity, or pharmacokinetic profiles. Cyanomethyl phenyl nicotinates represent a compelling example of this strategy, integrating three key structural motifs:

-

The Nicotinate Core: As a derivative of niacin (Vitamin B3), the nicotinate scaffold is fundamental to central metabolic coenzymes.[1] Its derivatives are known to modulate a variety of biological targets, including G-protein coupled receptors like GPR109A, and have demonstrated utility in treating dyslipidemia.[2][3] The aromatic pyridine ring and the hydrogen-bonding capabilities of the ester group make it an excellent scaffold for interacting with protein binding pockets.[1]

-

The Phenyl Linker: The inclusion of a phenyl ring provides a modular linker that can be substituted to fine-tune the steric and electronic properties of the molecule. This is a common strategy in drug design to optimize binding affinity and selectivity for a specific target.[4]

-

The Cyanomethyl Group: The cyano (nitrile) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, a reactive "warhead" for covalent inhibition. The cyanomethyl moiety has been incorporated into compounds with diverse biological activities, including antiproliferative and enzyme-inhibitory effects.[5][6][7]

This guide will explore the untapped potential of cyanomethyl phenyl nicotinates by extrapolating from the known biological activities of these related structures. We will focus on three primary areas of therapeutic promise: oncology, inflammatory disorders, and metabolic diseases.

Proposed Synthesis and Chemical Space

A plausible synthetic strategy would involve the esterification of a nicotinic acid derivative with a cyanomethyl phenyl alcohol. The specific substitution patterns on the phenyl ring and the nicotinate core can be varied to generate a library of candidate compounds for screening.

Proposed General Synthetic Protocol:

-

Activation of Nicotinic Acid: The carboxylic acid of the selected nicotinic acid derivative is activated to facilitate esterification. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents (e.g., EDC/HOBt).

-

Esterification: The activated nicotinic acid is then reacted with the desired cyanomethyl phenyl alcohol in the presence of a suitable base (e.g., triethylamine, pyridine) to yield the target cyanomethyl phenyl nicotinate.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to afford the final compound with high purity.[6][7]

The purity and identity of the synthesized compounds should be confirmed using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.[6][7]

Potential Therapeutic Application I: Oncology

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Several studies on cyanomethyl vinyl ether derivatives have demonstrated significant antiproliferative activity in various cancer cell lines, including ovarian (SKOV3) and lung (A549) carcinoma cells.[6][7] The proposed mechanism for this cytotoxicity is the inhibition of tubulin polymerization.[6][7] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.[6][7] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.[6][7]

Given the presence of the cyanomethyl group in our target compounds, it is plausible that cyanomethyl phenyl nicotinates could also exhibit antiproliferative activity through a similar mechanism. The nicotinate and phenyl moieties would likely influence the binding affinity and selectivity for the colchicine binding site on β-tubulin.

Diagram: Proposed Mechanism of Tubulin Inhibition

Caption: Proposed mechanism of antiproliferative activity via tubulin polymerization inhibition.

Experimental Workflow for Validation

A systematic experimental approach is required to validate this hypothesis. The following workflow outlines the key assays.

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: Step-wise workflow for evaluating the anticancer potential of CMPN compounds.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., SKOV3, A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the cyanomethyl phenyl nicotinate compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or paclitaxel).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the reaction mixture at 37°C.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to that of a positive control (e.g., paclitaxel) and a negative control (e.g., colchicine).

Potential Therapeutic Application II: Anti-inflammatory Diseases

Hypothesized Mechanism of Action: COX-2 and Xanthine Oxidase Inhibition

The nicotinate scaffold is present in several compounds with anti-inflammatory properties.[10][11] Research on novel nicotinate derivatives has identified potent and selective inhibitors of cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Selective COX-2 inhibitors are desirable as they may have a better gastric safety profile compared to non-selective NSAIDs.[10]

Additionally, N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been identified as potent inhibitors of xanthine oxidase.[5] Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid. Overproduction of uric acid can lead to hyperuricemia and gout, an inflammatory arthritis.[5] Some of these inhibitors act as mixed-type inhibitors.[5]

Therefore, cyanomethyl phenyl nicotinates could potentially act as dual inhibitors of COX-2 and xanthine oxidase, offering a novel therapeutic approach for inflammatory conditions like gout and rheumatoid arthritis.

Diagram: Dual Anti-inflammatory Mechanism

Caption: Workflow for evaluating the anti-inflammatory potential of CMPN compounds.

Detailed Experimental Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Procedure: Perform the assay according to the manufacturer's instructions (e.g., using a colorimetric or fluorescent assay kit). This typically involves incubating the enzyme with the test compound and arachidonic acid (the substrate).

-

Detection: Measure the production of prostaglandin PGG2, which is a downstream product of the COX reaction.

-

Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity by the test compounds and determine their IC50 values. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 4: In Vitro Xanthine Oxidase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing xanthine oxidase, xanthine (the substrate), and a suitable buffer.

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compounds.

-

Reaction Initiation: Initiate the reaction by adding xanthine.

-

Uric Acid Detection: Monitor the formation of uric acid over time by measuring the increase in absorbance at 295 nm.

-

Data Analysis: Determine the IC50 value for each compound. To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots. [5]

Potential Therapeutic Application III: Metabolic and Cardiovascular Diseases

Hypothesized Mechanism of Action: Modulation of Lipid Metabolism and Vasodilation

Nicotinic acid is a well-known lipid-lowering agent that favorably modulates plasma lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol. [2]Although the exact mechanisms are complex and not fully elucidated, they are known to involve the GPR109A receptor, inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2), and reduction in the catabolism of HDL. [2][3] Furthermore, compounds like xanthinol nicotinate exhibit vasodilatory and antiplatelet effects. [12][13]The nicotinate component is thought to release endogenous prostacyclin and nitric oxide, while the other component can inhibit phosphodiesterase, leading to increased cAMP levels and smooth muscle relaxation. [12][13] Given their structural similarity to nicotinic acid, cyanomethyl phenyl nicotinates may retain the ability to modulate lipid metabolism. The specific substitutions on the phenyl and cyanomethyl groups could influence their interaction with key targets like GPR109A or DGAT2, potentially leading to new lipid-modifying agents with improved side-effect profiles (e.g., reduced flushing).

Data Summary and Future Directions

The therapeutic potential of cyanomethyl phenyl nicotinates is, at present, a projection based on robust evidence from structurally related compound classes. To move this field forward, a systematic investigation is required.

| Potential Therapeutic Area | Hypothesized Target(s) | Key In Vitro Assays | Key In Vivo Models | Supporting Evidence from Related Compounds |

| Oncology | Tubulin | Cytotoxicity (MTT), Tubulin Polymerization | Xenograft models | Antiproliferative activity of cyanomethyl vinyl ethers [6][7] |

| Inflammation | COX-2, Xanthine Oxidase | Enzyme Inhibition Assays (COX-1/2, XO) | Carrageenan-induced paw edema, Gout models | Anti-inflammatory nicotinates,[10] XO inhibiting nicotinamides [5] |

| Metabolic/Cardiovascular | GPR109A, DGAT2, PDE | Lipid profile analysis in hepatocytes, Vasodilation assays | Dyslipidemia models (e.g., ApoE-/- mice) | Lipid-lowering effects of nicotinic acid,[2][3] Vasodilatory effects of xanthinol nicotinate [12][13] |

Future research should focus on:

-

Library Synthesis: Synthesizing a diverse library of cyanomethyl phenyl nicotinates with varied substitution patterns to enable comprehensive structure-activity relationship (SAR) studies.

-

High-Throughput Screening: Screening the compound library against a panel of targets, including tubulin, COX-2, xanthine oxidase, and GPR109A.

-

In Silico Modeling: Employing molecular docking and other computational tools to predict binding modes and guide the rational design of more potent and selective analogs.

-

ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-like properties.

Conclusion

Cyanomethyl phenyl nicotinates represent an unexplored but highly promising class of compounds for drug discovery. By leveraging the well-documented biological activities of the nicotinate scaffold, the phenyl linker, and the cyanomethyl group, researchers have a strong foundation upon which to build a new generation of therapeutics. The proposed mechanisms and experimental workflows in this guide provide a clear and actionable path for investigating the potential of these molecules in oncology, inflammation, and metabolic diseases. The convergence of these pharmacophores holds the promise of novel drugs with unique therapeutic profiles, and their systematic exploration is a worthy endeavor for the drug discovery community.

References

-

Meng, F., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Delgado-Hernández, S., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry. Available at: [Link]

-

Delgado-Hernández, S., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PMC. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

- CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. Google Patents.

-

Al-Ostath, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

-

A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Scilit. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

-

Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. PubMed. Available at: [Link]

-

Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms. Europe PMC. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature. Available at: [Link]

-

Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. PubMed. Available at: [Link]

-

What is the mechanism of Xantinol Nicotinate?. Patsnap Synapse. Available at: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: recent developments. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives [frontiersin.org]

- 8. CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide - Google Patents [patents.google.com]

- 9. A convenient synthesis of nicotinate esters from 3‐cyanopyridones | Scilit [scilit.com]

- 10. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

Chemical stability of 4-(Cyanomethyl)phenyl 2-chloronicotinate in aqueous solution

An In-Depth Technical Guide to the Chemical Stability of 4-(Cyanomethyl)phenyl 2-chloronicotinate in Aqueous Solution

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of this compound in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document outlines the theoretical degradation pathways and provides detailed, field-proven experimental protocols for investigating hydrolytic, photolytic, and thermal degradation. The guide emphasizes the principles of scientific integrity, offering self-validating analytical methodologies and explaining the causality behind experimental design choices. All protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Introduction: Understanding the Stability Imperative

This compound is a molecule of interest in pharmaceutical and agrochemical research due to its unique structural motifs: a nicotinate ester, a cyanomethylphenyl group, and a chlorinated pyridine ring. The stability of this compound in aqueous media is a critical determinant of its viability for further development. Degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life.[1][2][3] Therefore, a thorough understanding of its degradation kinetics and pathways is paramount.

This guide provides the scientific rationale and step-by-step protocols to rigorously evaluate the chemical stability of this compound. We will explore its susceptibility to hydrolysis, photodegradation, and thermal stress, in line with international regulatory standards.[2][4]

Theoretical Degradation Pathways

Based on the chemical structure of this compound, we can hypothesize several primary degradation pathways in an aqueous environment.

-

Hydrolysis: The ester linkage is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by acid or base, yielding 2-chloronicotinic acid and 4-(cyanomethyl)phenol.

-

Photodegradation: The aromatic rings and the carbon-chlorine bond may be susceptible to degradation upon exposure to light. This could involve cleavage of the C-Cl bond, ring opening, or other complex photoreactions.[5]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The stability of the ester bond and the potential for decarboxylation or other rearrangements will be key areas of investigation.[6][7]

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Experimental Design for Stability Assessment

A robust stability study is designed to identify and quantify the degradation of the active substance under defined conditions.[1][3] The following sections detail the protocols for investigating the key degradation pathways.

General Considerations

-

Batch Selection: For comprehensive studies, it is recommended to use at least one to three primary batches of the compound.[2][4]

-

Container Closure System: The studies should be conducted in a container closure system that is the same as or simulates the proposed packaging.[4]

-

Analytical Method: A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is often the method of choice.[8][9][10]

Hydrolytic Stability

This study evaluates the susceptibility of the compound to hydrolysis across a range of pH values.[4]

Experimental Protocol:

-

Buffer Preparation: Prepare aqueous buffers at pH 3, 7, and 9.

-

Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

-

Incubation: Store the solutions at a specified temperature (e.g., 25 °C ± 2 °C or an accelerated temperature like 40 °C ± 2 °C).[1][3]

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Analysis: Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound and any major degradation products.

The following diagram outlines the workflow for the hydrolysis study.

Caption: Workflow for assessing hydrolytic stability.

Photostability

Photostability testing is essential to determine if light exposure results in unacceptable changes to the compound.[2][5]

Experimental Protocol:

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration. Also, expose the solid compound to light.

-

Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.[5] The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

-

Sampling and Analysis: At the end of the exposure period, analyze the exposed samples and the controls by HPLC or LC-MS/MS.

Thermal Stability (Accelerated and Long-Term)

Thermal stability studies are conducted to predict the shelf-life of the compound under various storage conditions.[1][3]

Experimental Protocol:

-

Sample Preparation: Prepare aqueous solutions of the compound at a known concentration.

-

Storage Conditions: Store the samples under the following conditions as per ICH guidelines[1][2][3]:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[2][4]

-

Analysis: Analyze the samples at each time point using a validated stability-indicating method.

Analytical Method Development and Validation

A crucial component of any stability study is a validated analytical method that can accurately measure the decrease in the parent compound and the increase in degradation products.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or MS Detection

-

Column: A C18 column is a good starting point for separating the parent compound from its more polar degradation products.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid for better peak shape) is likely to be effective.

-

Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance. For higher sensitivity and specificity, especially for identifying unknown degradation products, LC-MS/MS is recommended.[8][11]

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation and Interpretation

The results of the stability studies should be presented clearly to facilitate interpretation.

Degradation Kinetics

The degradation of this compound can often be modeled using pseudo-first-order kinetics.[12] The rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Tabular Summary of Stability Data

The following table provides a template for summarizing the stability data.

| Test Parameter | Storage Condition | Time Point | Concentration of Parent Compound (µg/mL) | Concentration of Degradation Product 1 (µg/mL) | Concentration of Degradation Product 2 (µg/mL) | Mass Balance (%) |

| Hydrolysis | pH 3, 25 °C | 0 hr | 100.2 | < LOQ | < LOQ | 100.2 |

| 24 hr | 95.1 | 4.8 | < LOQ | 99.9 | ||

| 72 hr | 88.5 | 11.2 | < LOQ | 99.7 | ||

| Photostability | Light Exposed | 24 hr | 85.3 | 5.1 | 9.2 | 99.6 |

| Dark Control | 24 hr | 99.8 | < LOQ | < LOQ | 99.8 | |

| Thermal Stability | 40 °C/75% RH | 0 months | 100.1 | < LOQ | < LOQ | 100.1 |

| 3 months | 98.2 | 1.5 | < LOQ | 99.7 | ||

| 6 months | 96.5 | 3.1 | < LOQ | 99.6 |

LOQ: Limit of Quantitation

Conclusion

This guide provides a robust framework for the systematic evaluation of the chemical stability of this compound in aqueous solutions. By following the detailed protocols grounded in authoritative guidelines, researchers can generate reliable and reproducible stability data. This information is critical for making informed decisions in the drug development and agrochemical research pipelines, ensuring the quality, safety, and efficacy of potential products.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.

- ICH. (2010, February 2). Q1A(R2) Guideline.

- Gavan, A., et al. (2022, October 28).

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- Agilent. (n.d.). Quantification of Up To 764 Pesticide Residues in Tomato According to SANTE 11312/2021 Guidelines Using the Agilent 6546 LC/Q-TO.

- U.S. Environmental Protection Agency. (1993, July). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products.

- PubMed. (2025, December 25). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid].

- MDPI. (2024, February 28).

- Regular Article. (2022, March 15).

- MDPI. (2024, April 19).

- Kumar, M., & Sh, R. (2024, September 25). ADVANCEMENTS IN ANALYTICAL TECHNIQUES FOR THE IDENTIFICATION OF PHYTOCONSTITUENTS IN HERBAL MEDICINES. Semantic Scholar.

- J&K Scientific. (2023, March 31). Cyanomethyl methyl(phenyl)

- Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (n.d.).

- Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite M

- Northwestern University. (2015, May 7). Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework.

- The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity. (2025, August 6).

- RSC Publishing. (2023, November 20).

- MDPI. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.

- CABI Digital Library. (n.d.).

- PlumX. (n.d.). P Doped G-C3N5 For Visible-Light Photocatalytic Degradation Via Enhancing Charge Transfer and Oxygen Adsorption.

- Sciforum. (2025, April 21). Synthesis of metal sulfide/g-C3N4 nanocomposite for photocatalytic degradation of organic pollutants under visible light.

- MDPI. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)

- RSC Publishing. (n.d.).

- Growing Science. (n.d.).

- Organic Syntheses Procedure. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles.

- MDPI. (2018, January 24). Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes.

- MDPI. (2019, August 21).

- Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. (2024, February 19).

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. analchemres.org [analchemres.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Detoxification of Cylindrospermopsin by Pyrite in Water [mdpi.com]

Methodological & Application

Optimal reaction conditions for coupling 2-chloronicotinoyl chloride and phenols

Application Note: Optimized Esterification Protocols for 2-Chloronicotinoyl Chloride and Phenolic Substrates

Abstract & Scope

This guide details the optimal reaction conditions for coupling 2-chloronicotinoyl chloride (2-CNC) with various phenols to synthesize 2-chloronicotinate esters . These esters are critical intermediates in the synthesis of fused heterocycles (e.g., acridones via Smiles rearrangement), HIV-1 non-nucleoside reverse transcriptase inhibitors, and agrochemicals like diflufenican.

Due to the electron-deficient nature of the pyridine ring and the specific ortho-chloro substitution, this reaction requires precise control over temperature and basicity to prevent hydrolysis and competitive nucleophilic aromatic substitution (

Chemical Background & Reactivity Profile

The Electrophile: 2-Chloronicotinoyl Chloride

Unlike benzoyl chloride, 2-CNC possesses a nitrogen atom in the aromatic ring and an electron-withdrawing chlorine atom at the ortho position.

-

Enhanced Electrophilicity: The electron-deficient pyridine ring makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Instability: The compound is prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to 2-chloronicotinic acid.

-

Side-Reaction Risk: At elevated temperatures (>50°C) or in the presence of strong nucleophiles, the C-2 chlorine atom can undergo displacement (

), leading to impurities.

The Nucleophile: Phenols

Phenols are weaker nucleophiles than alcohols or amines. They require activation (deprotonation) or the use of a nucleophilic catalyst (DMAP) to react efficiently with acid chlorides.

Critical Reaction Parameters

| Parameter | Optimal Choice | Scientific Rationale |

| Solvent | DCM (Dichloromethane) or THF | Anhydrous, aprotic solvents prevent hydrolysis.[1] DCM is preferred for ease of workup (volatility). |

| Base | Triethylamine ( | Acts as an HCl scavenger. Must be used in slight excess (1.1–1.2 eq). |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Mandatory. Phenols are sluggish nucleophiles. DMAP forms a highly reactive N-acylpyridinium intermediate.[2] |

| Temperature | 0°C to RT | Initial addition at 0°C suppresses |

| Stoichiometry | 1.0 : 1.1 : 1.2 | (Phenol : Acid Chloride : Base). Slight excess of acid chloride accounts for minor hydrolysis. |

Experimental Protocols

Protocol A: High-Yield Homogeneous Coupling (Recommended)

Best for: High-value substrates, sterically hindered phenols, and gram-scale synthesis.

Reagents:

-

Substituted Phenol (1.0 equiv)

-

2-Chloronicotinoyl chloride (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

DMAP (0.1 equiv - 10 mol%)

-

Anhydrous DCM (0.2 M concentration relative to phenol)

Step-by-Step Procedure:

-

Preparation of Nucleophile: In a flame-dried round-bottom flask under Nitrogen (

) or Argon, dissolve the Phenol (1.0 eq), -

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Electrophile: Dissolve 2-chloronicotinoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the phenol mixture over 15–20 minutes.

-

Why? Dropwise addition prevents localized heating and high concentrations of acid chloride, reducing side reactions.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (typically 20% EtOAc/Hexane). The acid chloride spot (high

) should disappear.

-

-

Quench & Workup:

-

Dilute with DCM.

-

Wash sequentially with:

-

1M HCl (removes excess

, DMAP, and pyridine byproducts). -

Sat.

(removes unreacted acid/hydrolyzed acid chloride). -

Brine .

-

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Large-scale synthesis (kg), unhindered phenols, cost-sensitive processes.

Reagents:

-

Phenol (1.0 equiv)

-

2-Chloronicotinoyl chloride (1.2 equiv)

-

NaOH (2.5 equiv, dissolved in water)

Procedure:

-

Dissolve Phenol in 1M NaOH solution at 0°C.

-

Dissolve 2-chloronicotinoyl chloride in DCM .

-

Add the organic phase to the aqueous phase rapidly with vigorous stirring .

-

Maintain temperature <5°C. Stir for 1–2 hours.

-

Separate layers.[1] The product remains in the organic phase.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (DMAP Catalysis)

This diagram illustrates the "Steglich-type" activation where DMAP attacks the acid chloride first, creating a super-electrophile that reacts rapidly with the phenol.

Caption: DMAP-catalyzed nucleophilic acyl substitution mechanism preventing side reactions.

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step workflow for the homogeneous synthesis of 2-chloronicotinate esters.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure anhydrous DCM is used. Check 2-CNC quality (should be yellow/white solid, not sticky). |

| Impurity: Acid | Incomplete coupling or hydrolysis | Wash organic layer thoroughly with Sat. |

| Impurity: | Temperature too high | Strictly maintain 0°C during addition . Do not reflux. |

| Slow Reaction | Steric Hindrance on Phenol | Increase DMAP loading to 20 mol%. Allow reaction to run overnight. |

References

-

Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

- Foundational text for DMAP-catalyzed esterific

-

PubChem Compound Summary. (2024). 2-Chloronicotinoyl chloride (CID 2774541).[5] National Center for Biotechnology Information. Link

- Source for physical properties and reactivity alerts.

-

Zacuto, M. J., et al. (2014).[6][7] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives. The Journal of Organic Chemistry, 79(18), 8917-8925.

- Provides context on the handling of sensitive acid chlorides and enolizable intermedi

-

BenchChem Protocols. (2025). Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. BenchChem Technical Notes. Link

- Reference for the reactivity of 2-chloronicotinoyl chloride with nucleophiles in aprotic solvents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Catalytic Pathways to High-Yield Synthesis of Cyanomethyl Phenyl Esters: A Guide for Researchers

Introduction: The Significance of Cyanomethyl Phenyl Esters

Cyanomethyl phenyl esters are a valuable class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their utility stems from the presence of two key functional groups: the ester, which can undergo various transformations, and the cyanomethyl group, which can be readily converted to other functionalities or participate in carbon-carbon bond-forming reactions. The efficient and high-yield synthesis of these esters is therefore a critical aspect of modern organic chemistry, driving the development of innovative catalytic methodologies.

This comprehensive guide provides an in-depth exploration of two highly effective catalytic systems for the preparation of cyanomethyl phenyl esters: Phase-Transfer Catalysis (PTC) and Nucleophilic Catalysis . We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven experimental protocols and a comparative analysis to empower researchers in selecting the optimal strategy for their specific synthetic needs.

I. Phase-Transfer Catalysis: Bridging Reactivity Between Phases

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1] This is achieved through the use of a phase-transfer catalyst, which transports one of the reactants across the phase boundary, enabling the reaction to proceed at a significantly enhanced rate.[2] For the synthesis of cyanomethyl phenyl esters, PTC offers a robust and industrially scalable solution.[3]

The Mechanism of Phase-Transfer Catalyzed Esterification

The synthesis of cyanomethyl phenyl esters via PTC typically involves the reaction of a phenylacetic acid salt with a cyanomethylating agent, such as chloroacetonitrile, in a biphasic system. Quaternary ammonium salts, such as Aliquat 336® (a mixture of methyltrialkylammonium chlorides), are commonly employed as phase-transfer catalysts.[4][5]

The catalytic cycle can be visualized as follows:

Sources

Application Notes and Protocols for the Functionalization of the Cyanomethyl Group in Nicotinate Esters

Introduction: The Strategic Importance of the Cyanomethyl Nicotinate Scaffold in Medicinal Chemistry

Nicotinate esters, derivatives of nicotinic acid (Niacin or Vitamin B3), are privileged scaffolds in drug discovery and development.[1][2] Their inherent biological activities, including vasodilatory and lipid-modifying effects, make them attractive starting points for the design of novel therapeutics.[2][3][4] The introduction of a cyanomethyl group onto the nicotinate ring system provides a versatile chemical handle for a wide array of synthetic transformations. This functionalization opens up avenues for the exploration of diverse chemical space, enabling the synthesis of complex molecules with potential applications as anti-inflammatory agents, cardiovascular drugs, and beyond.[5][6]

The cyanomethyl group, with its activated methylene protons and the synthetic versatility of the nitrile functionality, serves as a linchpin for building molecular complexity. The nitrile can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the adjacent methylene group is amenable to a variety of C-C and C-X bond-forming reactions.[7] This guide provides a comprehensive overview of key strategies for the functionalization of the cyanomethyl group in nicotinate esters, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Functionalization Strategies and Protocols

The strategic manipulation of the cyanomethyl group on nicotinate esters can be broadly categorized into three main areas:

-

α-Alkylation and α-Arylation: Introducing alkyl or aryl substituents at the carbon adjacent to the cyano group.

-

Cyclization Reactions: Utilizing the cyanomethyl group as a key building block for the construction of fused heterocyclic systems.

-

Nitrile Group Transformations: Converting the cyano moiety into other valuable functional groups.

α-Alkylation and α-Arylation of Cyanomethyl Nicotinate Esters

The acidic nature of the methylene protons alpha to the electron-withdrawing cyano and nicotinate ester groups facilitates their deprotonation to form a stable carbanion. This nucleophilic intermediate can then react with various electrophiles, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed α-Arylation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed α-arylation of nitriles offers a direct method to introduce aryl groups, which are prevalent motifs in many pharmaceuticals.[8][9]

Mechanistic Rationale: The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a low-valent palladium complex, followed by deprotonation of the cyanomethyl group by a base to form a nucleophile. Subsequent transmetalation or direct reaction with the palladium-aryl complex and reductive elimination furnishes the α-arylated product and regenerates the active catalyst.[10]

Experimental Protocol: Palladium-Catalyzed α-Arylation of Methyl 6-(cyanomethyl)nicotinate

Materials:

-

Methyl 6-(cyanomethyl)nicotinate[11]

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

-

Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

-

Add methyl 6-(cyanomethyl)nicotinate (1.0 eq), the aryl bromide (1.2 eq), and NaOtBu (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-α-(nicotinoyl)acetonitrile.

Data Summary Table: Representative α-Arylation Reactions

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Yield (%) |

| 1 | 4-Bromotoluene | 2 | NaOtBu | 85 |

| 2 | 4-Bromoanisole | 2 | NaOtBu | 82 |

| 3 | 1-Bromo-4-fluorobenzene | 2 | K₃PO₄ | 78 |

| 4 | 2-Bromopyridine | 3 | Cs₂CO₃ | 75 |

Base-Mediated α-Alkylation

Direct alkylation of the cyanomethyl group can be achieved using a suitable base to generate the carbanion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation or hydrolysis of the ester.

Causality Behind Experimental Choices: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete deprotonation without competing nucleophilic attack on the ester or alkyl halide. The use of aprotic solvents like THF or DMF is essential to prevent protonation of the carbanion.

Experimental Protocol: Base-Mediated α-Alkylation of Ethyl 2-(cyanomethyl)nicotinate

Materials:

-

Ethyl 2-(cyanomethyl)nicotinate

-

Alkyl iodide or bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(cyanomethyl)nicotinate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the α-alkylated product.

Cyclization Reactions Involving the Cyanomethyl Group

The dual reactivity of the cyanomethyl group (activated methylene and nitrile) makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridines

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles or cyano esters to form cyclic ketones or enamino-nitriles. This methodology can be adapted to synthesize thieno[2,3-b]pyridine derivatives, which are valuable scaffolds in drug discovery.[12]

Workflow Diagram: Thorpe-Ziegler Cyclization

Caption: Thorpe-Ziegler cyclization workflow.

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines

Materials:

-

2-(Arylmethylthio)nicotinonitrile

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the 2-(arylmethylthio)nicotinonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.

Transformations of the Nitrile Group

The nitrile group itself is a versatile functional group that can be converted into a variety of other functionalities, further expanding the chemical diversity of the nicotinate scaffold.

Hydrolysis to Carboxylic Acids

Acidic or basic hydrolysis of the nitrile group provides the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.

Reaction Scheme Diagram: Nitrile Hydrolysis

Caption: Nitrile to carboxylic acid hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyanomethyl Nicotinate Derivative

Materials:

-

α-Substituted cyanomethyl nicotinate ester

-

Concentrated sulfuric acid

-

Water

-

Dioxane

Procedure:

-

In a round-bottom flask, dissolve the cyanomethyl nicotinate derivative (1.0 eq) in a mixture of dioxane and water (1:1).

-

Carefully add concentrated sulfuric acid (5-10 eq) while cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Conclusion and Future Perspectives

The functionalization of the cyanomethyl group in nicotinate esters provides a rich platform for the synthesis of novel and structurally diverse molecules with significant therapeutic potential. The protocols outlined in this guide offer robust and reproducible methods for the α-alkylation, α-arylation, cyclization, and nitrile group transformation of these valuable scaffolds. As the demand for new chemical entities in drug discovery continues to grow, the strategic manipulation of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of medicines. Further exploration into enantioselective functionalizations and the development of novel catalytic systems will continue to expand the synthetic utility of cyanomethyl nicotinate esters.[13]

References

- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. (n.d.).

- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - RSC Publishing. (n.d.).

- Synthesis of new highly functionalized nicotinic acids - Sciforum : Event management platform. (2021, November 14).

- ChemInform Abstract: Functional Sulfur-Containing Compounds. Part 14. Study of Intramolecular Cyclization of 2-Organylthio-, 2-Organylsulfinyl-, and 2-Organylsulfonylnicotinic Acid Esters and Nitriles upon Action of a Base - ResearchGate. (n.d.).

- A convenient synthesis of nicotinate esters from 3‐cyanopyridones - Scilit. (n.d.).

- Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC. (n.d.).

- Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E) - ChemRxiv. (n.d.).

- Uses, Benefits, and Applications of Benzyl Nicotinate - Sarchem Labs. (n.d.).

- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.).

- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.).

- Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.).

- Cyanomethylation Reaction - Encyclopedia.pub. (2023, May 5).

- Effect of nicotinate ester, acetylcholine, and other vasodilating agents on cutaneous and mesenteric vascular smooth muscle - PubMed. (n.d.).

- Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).

- Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. (2023, February 8).

- Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp 3 )–H Bonds - PMC. (n.d.).

- Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed. (2006, December 15).

- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed. (2021, February 15).

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15).

- Scheme of the tandem reaction of cyanomethyl benzoates with arylboronic... - ResearchGate. (n.d.).

- Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC - NIH. (2011, February 8).

- Methyl 6-(cyanomethyl)nicotinate | 1000529-39-4 - Sigma-Aldrich. (n.d.).

Sources

- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of nicotinate ester, acetylcholine, and other vasodilating agents on cutaneous and mesenteric vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

- 9. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 6-(cyanomethyl)nicotinate | 1000529-39-4 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

Recrystallization techniques for 4-(Cyanomethyl)phenyl 2-chloronicotinate

Application Note & Protocol | Process Chemistry Series

Part 1: Executive Summary & Core Directive

The Challenge

4-(Cyanomethyl)phenyl 2-chloronicotinate (CAS 219930-05-9) is a specialized ester intermediate often utilized in the synthesis of nitrogen-heterocycle-based pharmaceuticals, including kinase inhibitors. Its synthesis—typically via the esterification of 2-chloronicotinic acid with 4-hydroxyphenylacetonitrile—presents a specific purification challenge: the separation of the lipophilic ester product from unreacted phenolic starting materials and acidic byproducts.

Standard flash chromatography is often non-viable for kilogram-scale process streams due to cost and solvent volume. Therefore, a robust recrystallization protocol is required to achieve >99.5% HPLC purity while minimizing yield loss.

The Solution: Thermodynamic Control

This guide moves beyond simple "dissolve and cool" instructions. We define a Thermodynamically Controlled Crystallization (TCC) process. By exploiting the differential solubility indices of the ester versus its phenolic precursors in alcoholic solvents, we can achieve purification through a self-validating cooling ramp.

Recommended Solvent System: Isopropanol (IPA) or Ethyl Acetate/n-Heptane (Anti-solvent method).

Part 2: Physicochemical Profile & Solubility Logic

To design a robust protocol, we must understand the solute-solvent interactions.

Solubility Mapping

The target compound is a moderately lipophilic ester.

-

Water: Insoluble (Critical for washing away inorganic salts).

-

Toluene: Highly soluble (Poor yield for crystallization, good for extraction).

-

Isopropanol (IPA): Ideal. Shows a steep solubility curve (high solubility at boiling, low at 0°C).

-

Ethyl Acetate (EtOAc): High solubility. Requires an anti-solvent (Heptane) to force precipitation.

Impurity Rejection Strategy

| Impurity | Chemical Nature | Removal Strategy |

| 2-Chloronicotinic Acid | Acidic | Removed via pre-crystallization wash with 5% NaHCO₃. |

| 4-Hydroxyphenylacetonitrile | Phenolic (Weak Acid) | Retained in the mother liquor (IPA) due to higher solubility than the ester at 0°C. |

| Coupling Reagents (e.g., DCU) | Neutral/Insoluble | Removed via hot filtration before cooling. |

Part 3: Detailed Experimental Protocol

Safety Warning: 2-Chloronicotinic acid derivatives can be irritants. 4-Hydroxyphenylacetonitrile is toxic (nitrile). All operations must be performed in a fume hood.

Phase A: Pre-Crystallization Workup (Critical)

Do not skip this phase. Crystallization cannot easily remove large excesses of unreacted acid.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 volumes) .

-

Acid Wash: Wash the organic layer twice with 5% NaHCO₃ (aq) to remove unreacted 2-chloronicotinic acid.

-

Phenol Wash: Wash once with 0.1 N NaOH (cold, rapid wash) to remove unreacted 4-hydroxyphenylacetonitrile. Note: Keep contact time short (<5 min) to prevent ester hydrolysis.

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to a solid residue.

Phase B: Recrystallization (The IPA Method)

Batch Size Reference: 100 g Crude Solid Target Purity: >99.5% Expected Yield: 85-90%

Step 1: Dissolution & Cloud Point Determination

-

Charge the 100 g crude solid into a reactor equipped with a mechanical stirrer and reflux condenser.

-

Add Isopropanol (IPA) at a ratio of 3.5 mL per gram of solid (350 mL total).

-

Expert Tip: Start with 3.0 volumes. If the solid doesn't dissolve at reflux, add IPA in 0.5 volume increments.

-

-

Heat the slurry to Reflux (82°C) . Agitate at 200 RPM.

-

Hold at reflux for 15 minutes. The solution should be clear.

-

Checkpoint: If particulates remain (likely urea byproducts or inorganic salts), perform a Hot Filtration through a pre-heated sintered glass funnel.

-

Step 2: Seeding and Nucleation (The Metastable Zone)

-

Cool the solution slowly to 65°C .

-

Seeding: Add 0.5 wt% (0.5 g) of pure seed crystals.

-

Observation: The solution should turn slightly hazy but not precipitate massively. This establishes the crystal lattice for controlled growth.

-

-

Ageing: Hold at 65°C for 30 minutes. This "annealing" step prevents secondary nucleation and ensures large, filterable crystals.

Step 3: Controlled Cooling Ramp

-

Initiate a linear cooling ramp: 10°C per hour .

-

Target Temperature: 0°C to 5°C .

-

Why Slow Cooling? Rapid cooling traps impurities inside the crystal lattice (inclusions). Slow cooling allows the crystal to exclude impurities back into the mother liquor.

Step 4: Isolation

-

Once at 0°C, hold (ripen) the slurry for 1 hour .

-

Filter the slurry using a vacuum Buchner funnel.

-

Displacement Wash: Wash the filter cake with 2 volumes (200 mL) of chilled IPA (0°C).

-

Critical: Do not use room temperature IPA; it will redissolve your product.

-

-

Drying: Dry the wet cake in a vacuum oven at 40°C for 12 hours.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Decision tree and process flow for the purification of this compound, ensuring impurity removal and crystal uniformity.

Part 5: Quality Control & Troubleshooting

Analytical Specifications

Before releasing the batch, ensure the following criteria are met:

| Test | Specification | Method |

| Appearance | White to Off-White Crystalline Powder | Visual |

| HPLC Purity | ≥ 99.5% Area | C18 Column, ACN/Water Gradient |

| Melting Point | Determine empirically (Est. 85-95°C) | DSC or Capillary |

| Residual Solvent | IPA < 5000 ppm | GC-Headspace |

Troubleshooting Guide

Issue 1: Low Yield (<70%)

-

Cause: Too much solvent used during dissolution.

-

Fix: Concentrate the mother liquor by 50% and cool again to recover a "second crop" (Note: Second crop purity must be verified). Alternatively, reduce initial IPA volume to 2.5 - 3.0 volumes.

Issue 2: Product Oils Out (Liquid-Liquid Phase Separation)

-

Cause: Temperature dropped too fast before seeding, or impurities are too high.

-

Fix: Re-heat to reflux until clear. Cool very slowly to the cloud point, then add seeds immediately. Ensure the agitation speed is sufficient to disperse the oil droplets if they form, allowing them to crystallize.

Issue 3: Phenol Impurity Persists

-

Cause: Inefficient washing in Phase A.

-

Fix: Recrystallize using Ethanol/Water (90:10) . The water content helps keep the polar phenol in the solution while the lipophilic ester crystallizes out.

Part 6: References

-

Compound Identification: this compound (CAS 219930-05-9).[] ChemicalBook & BOC Sciences Catalog. Retrieved from

-

Process Chemistry Principles: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for crystallization optimization).

-

Related Synthesis Context: Pfizer Inc. Patents regarding Tofacitinib intermediates (Reference for general nicotinate/piperidine coupling chemistry). Google Patents. Retrieved from

-

Nitrilase Biocatalysis: Studies on 4-hydroxyphenylacetonitrile synthesis (Precursor context). National Institutes of Health (PMC). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Cyanomethyl)phenyl 2-chloronicotinate Synthesis

The following Technical Support Guide addresses the synthesis of 4-(Cyanomethyl)phenyl 2-chloronicotinate , a specialized intermediate often utilized in the development of agrochemicals and pyridine-based inhibitors.

This guide is structured to troubleshoot the specific kinetic and thermodynamic barriers associated with coupling a sterically hindered pyridine acid (2-chloronicotinic acid) with a nucleophilically deactivated phenol (4-hydroxybenzyl cyanide).[1]

Executive Summary: The Core Challenge

The synthesis of this compound typically suffers from low yields (<40%) due to a "mismatch" in reactivity.[1] You are attempting to couple:

-

2-Chloronicotinic Acid: An electrophile hindered by the ortho-chloro group.

-

4-(Cyanomethyl)phenol: A phenol where the nucleophilicity of the hydroxyl group is diminished by the electron-withdrawing cyanomethyl moiety.

Standard carbodiimide couplings (DCC/EDC) often fail here because the rate of phenol attack is slower than the rate of the active intermediate's rearrangement, leading to N-acylurea byproducts rather than the ester.

Part 1: Troubleshooting Dashboard

Quick-Reference Diagnostic Table

| Symptom | Probable Cause | Immediate Corrective Action |

| Yield < 30% (DCC Method) | N-Acylurea Formation: The O-acylisourea intermediate rearranges before the phenol can attack.[1] | Switch to Acid Chloride Method (Method A below) or increase DMAP to 0.5–1.0 eq. |

| White Precipitate (Non-Product) | Urea Byproduct: Dicyclohexylurea (DCU) is difficult to remove completely; or N-acylurea side product.[1] | Switch to EDC·HCl (water-soluble urea) or use the Acid Chloride method to eliminate urea entirely.[1] |

| Nitrile Hydrolysis (Amide/Acid) | pH/Temperature Stress: Strong acid/base exposure or high heat (>80°C) hydrolyzed the cyanomethyl group.[1] | Maintain pH 4–9 during workup.[1] Avoid aqueous NaOH washes; use sat. NaHCO₃. |

| Starting Material Remains | Steric Hindrance: The ortho-chloro group blocks the approach of the bulky activation complex. | Use Oxalyl Chloride with catalytic DMF to generate the smaller, more reactive acid chloride species. |

Part 2: Deep Dive Q&A

Q1: Why is my standard DCC/DMAP coupling resulting in a complex mixture and low yield?

A: This is a classic case of competing kinetics . In a Steglich esterification, DCC reacts with the acid to form an O-acylisourea . This intermediate has two fates:

-

Path A (Desired): Attack by the phenol to form the ester.[1]

-

Path B (Failure): Intramolecular rearrangement to form an inert N-acylurea .[1]

Because 2-chloronicotinic acid is sterically hindered at the C2 position, and your phenol is a weak nucleophile, Path A is kinetically suppressed . Path B takes over, consuming your starting material irreversibly.

-

Solution: You must bypass the O-acylisourea intermediate. Use the Acid Chloride Method (Protocol A), which creates a highly reactive acyl chloride intermediate that is less prone to rearrangement.[1]

Q2: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?

A: Proceed with caution. While SOCl₂ is standard, it generates HCl and heat, which can hydrolyze the sensitive cyanomethyl nitrile group to an amide or carboxylic acid.

-

Recommendation: Use Oxalyl Chloride ((COCl)₂) with catalytic DMF in Dichloromethane (DCM) at 0°C to Room Temperature (RT).[1] This method is milder, generates gases (CO, CO₂) that escape easily, and avoids the harsh reflux conditions often required for thionyl chloride.

Q3: How do I prevent the pyridine nitrogen from interfering?

A: In many nicotinic acid reactions, the pyridine nitrogen can act as a nucleophile, causing self-quaternization (zwitterion formation).

-

Good News: The 2-chloro substituent is electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the pyridine nitrogen. Self-reaction is minimal in this specific scaffold compared to unsubstituted nicotinic acid.[1]

Part 3: Visualization of Failure Modes

The following diagram illustrates the kinetic competition that causes low yields in carbodiimide couplings and why the Acid Chloride route is superior.

Caption: Kinetic competition between N-acylurea rearrangement (red) and product formation (green).[1] The Acid Chloride route bypasses the unstable O-acylisourea intermediate.

Part 4: Optimized Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Use this method for maximum yield and purity.[1]

Reagents:

-

Oxalyl Chloride (1.2 eq)[1]

-

DMF (Catalytic, 2-3 drops)[1]

-

4-(Cyanomethyl)phenol (1.0 eq)[1]

-

Triethylamine (Et₃N) (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

-

Activation: In a flame-dried flask under N₂, dissolve 2-chloronicotinic acid in anhydrous DCM. Cool to 0°C.[2][3]

-

Chlorination: Add Oxalyl Chloride dropwise.[2] Add 2 drops of DMF (gas evolution will occur immediately).[1] Stir at 0°C for 30 mins, then warm to RT for 2 hours until gas evolution ceases.

-

Checkpoint: The solution should turn clear yellow.

-

-

Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: In a separate flask, dissolve 4-(Cyanomethyl)phenol and Et₃N in DCM. Cool to 0°C.[2][3]

-

Addition: Add the acid chloride solution dropwise to the phenol solution over 20 mins.

-

Completion: Stir at RT for 4–6 hours. Monitor by TLC (the acid chloride is highly reactive; if SM remains, add 0.1 eq DMAP).[1]

-

Workup: Wash with sat. NaHCO₃ (2x) and Brine (1x).[1] Dry over Na₂SO₄.[3][4] Concentrate.

Method B: Modified Steglich (If Acid Chloride is not viable)

Use this only if you lack ventilation for Oxalyl Chloride.[1]

Reagents:

-

DMAP (0.5 eq ) - High loading required[1]

-

Solvent: DCM/DMF (9:1 ratio) to improve phenol solubility.[1]

Key Modification: Pre-mix the Phenol , Acid , and DMAP for 10 minutes before adding EDC. This ensures the "Active Ester" (Acyl-DMAP intermediate) is formed and immediately intercepted by the phenol, reducing rearrangement.

References

-

BenchChem. (2025).[1][4] Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Retrieved from (Contextual grounding on 2-chloronicotinoyl chloride reactivity).[1]

-

Organic Syntheses. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93. Retrieved from (Foundational protocol for Steglich esterification and N-acylurea side reactions).[1]

-

ResearchGate. (2018).[1] Synthesis of 2-chloronicotinic acid derivatives. Retrieved from (Validation of 2-chloronicotinic acid as a pharmaceutical intermediate).

-

Organic Chemistry Portal. (2023). Ester synthesis by esterification. Retrieved from (Review of coupling agents and catalyst efficacy).[1]

-

National Institutes of Health (NIH). (2025).[1] Synthesis and reactivity of pyridine derivatives. Retrieved from (General reactivity profiles of chloronicotinic acids).[1]

Sources

Technical Support Center: Removal of 4-Hydroxybenzyl Cyanide (4-HBC)

Ticket ID: 4HBC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification Strategies for Reaction Mixtures Containing Unreacted 4-Hydroxybenzyl Cyanide[1]

Executive Summary

Removing unreacted 4-hydroxybenzyl cyanide (4-HBC) relies primarily on exploiting its phenolic nature. With a

This guide provides three validated workflows:

-

Chemo-Selective Extraction (The Standard): For neutral or basic target products.

-

Chromatographic Resolution: For acidic target products or complex mixtures.

-

Recrystallization: For final polishing of solid products.

Module 1: Diagnostic Triage

Before selecting a protocol, determine the chemical nature of your Target Product (TP) relative to 4-HBC.

Workflow Decision Matrix

Figure 1: Decision matrix for selecting the appropriate purification method based on product chemistry.

Module 2: Protocol A - Chemo-Selective Base Extraction

Best For: Neutral products (e.g., ethers, esters, protected amines) and basic products (with modification).

Mechanism: Deprotonation of the phenol (

Reagents Required

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Base Solution: 1.0 M NaOH or 10%

.-

Note: Carbonate (

~10.3) is gentler but may require more washes. NaOH is more efficient but requires cold temperatures to prevent nitrile hydrolysis.

-

-

Brine: Saturated NaCl solution.

Step-by-Step Procedure

-

Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM. Use approximately 10 mL solvent per gram of crude.

-

First Wash (Removal of Bulk 4-HBC):

-

Add an equal volume of cold (0–5 °C) 1.0 M NaOH .

-

Critical: Keep the mixture cold to prevent hydrolysis of the nitrile group to a carboxylic acid or amide.

-

Shake gently for 1–2 minutes. Vent frequently.

-

-

Phase Separation:

-

Allow layers to separate.[2] The Aqueous Layer (Top in DCM, Bottom in EtOAc) will contain the 4-HBC as its sodium phenolate salt.

-

Visual Check: The aqueous layer often turns yellow/orange due to the phenolate.

-

-

Second Wash (Polishing):

-

Repeat the wash with fresh 1.0 M NaOH to ensure complete removal.

-

-

Neutralization (For Basic Products Only):

-

If your product is an amine, ensure it remains in the organic phase. If you used strong acid previously, pre-wash with 1M NaOH to liberate the free base before this step.

-

-

Final Rinse:

-

Wash the organic layer with Brine to remove residual base and break any emulsions.

-

Dry over

or

-

Data Table: Solvent Compatibility

| Solvent | 4-HBC Solubility (Neutral) | 4-HBC Solubility (Phenolate) | Suitability for Extraction |

| DCM | High | Negligible | Excellent (Bottom layer) |

| EtOAc | High | Negligible | Excellent (Top layer) |

| Diethyl Ether | Moderate | Negligible | Good (Top layer) |

| Water (pH < 7) | Low | High | Poor (Use as wash only) |

| Water (pH > 11) | Low | Very High | Target Phase |

Module 3: Protocol B - Chromatographic Purification